Potassium trifluoro(2-methylpyridin-4-yl)borate
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Overview
Description
Potassium trifluoro(2-methylpyridin-4-yl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-methylpyridin-4-yl)boranuide typically involves the reaction of 2-methylpyridine with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
Industrial production of potassium trifluoro(2-methylpyridin-4-yl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-methylpyridin-4-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted pyridine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium trifluoro(2-methylpyridin-4-yl)boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(2-methylpyridin-4-yl)boranuide exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions to form new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(2-methylpyridin-3-yl)boranuide
- Potassium trifluoro(6-fluoro-2-methylpyridin-3-yl)boranuide
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-methylpyridin-4-yl)boranuide is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .
Properties
Molecular Formula |
C6H6BF3KN |
---|---|
Molecular Weight |
199.03 g/mol |
IUPAC Name |
potassium;trifluoro-(2-methylpyridin-4-yl)boranuide |
InChI |
InChI=1S/C6H6BF3N.K/c1-5-4-6(2-3-11-5)7(8,9)10;/h2-4H,1H3;/q-1;+1 |
InChI Key |
FFZGTFMXAAJRKU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=NC=C1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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